

2-Amino-3-bromopyrazine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-bromopyrazine

Cat. No.: B041547

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-3-bromopyrazine

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of **2-Amino-3-bromopyrazine** is crucial. This versatile heterocyclic amine is a valuable building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This guide provides a detailed overview of its core chemical characteristics, experimental protocols, and reactivity.

Chemical Properties and Structure

2-Amino-3-bromopyrazine is an organic compound featuring a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The molecule is further functionalized with an amino (-NH₂) group at the 2-position and a bromine (Br) atom at the 3-position.^[1] This substitution pattern imparts a unique reactivity profile, making it a useful intermediate in organic synthesis.^[1]

Physicochemical Data

A summary of the key physicochemical properties of **2-Amino-3-bromopyrazine** is presented in the table below.

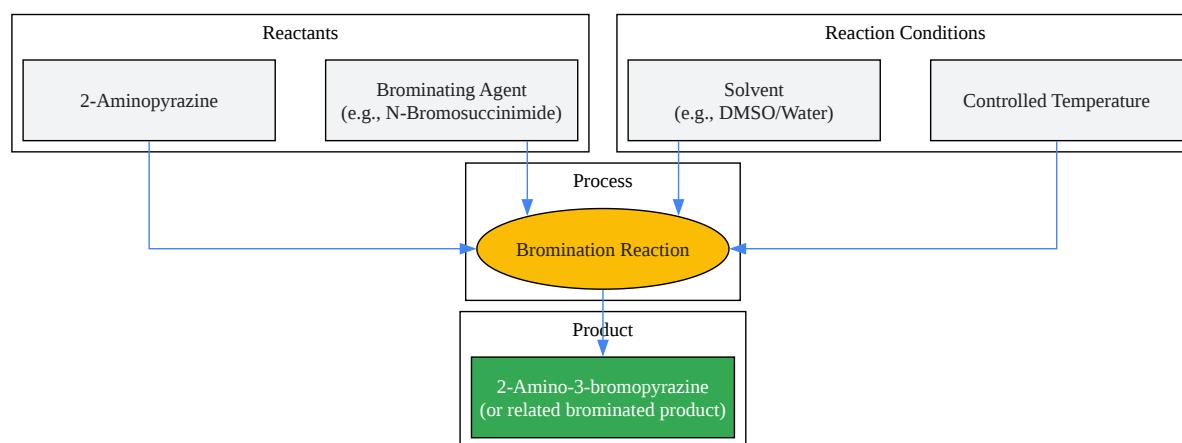
Property	Value
Molecular Formula	C ₄ H ₄ BrN ₃ [1] [2] [3]
Molecular Weight	174.00 g/mol [2] [3]
Appearance	Off-white to yellow solid [2]
Boiling Point	275.6 ± 35.0 °C (Predicted) [2]
Density	1.844 ± 0.06 g/cm ³ (Predicted) [2]
pKa	2.37 ± 0.10 (Predicted) [2]
Storage Temperature	2–8 °C under inert gas (Nitrogen or Argon) [2]

Structural Identifiers

Identifier	Value
IUPAC Name	3-bromopyrazin-2-amine [3]
CAS Number	21943-12-4 [2] [3]
SMILES String	c1cnc(c(Br)n1)N [1]
InChI	InChI=1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H, (H2,6,8) [1] [3]

Reactivity and Applications

The pyrazine ring is electron-deficient, and the positions are activated for nucleophilic aromatic substitution. The presence of both an amino group, which is an electron-donating group, and a bromine atom, a good leaving group, allows for a variety of chemical transformations. This makes **2-Amino-3-bromopyrazine** a key intermediate in the synthesis of more complex molecules. It is particularly utilized in the development of pharmaceuticals and agrochemicals. [\[1\]](#) For instance, it serves as a precursor for synthesizing a range of drugs, including potential treatments for various diseases.


Experimental Protocols

While specific experimental protocols can vary, a general approach to the synthesis of related brominated amino-heterocycles often involves the direct bromination of the parent amine.

General Synthesis of Brominated Aminopyrazines

A common method for the synthesis of brominated aminopyrazines involves the use of a brominating agent on the corresponding aminopyrazine. For example, the synthesis of 2-Amino-3,5-dibromopyrazine, a related compound, typically utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent mixture.[4]

Illustrative Synthesis Workflow:

[Click to download full resolution via product page](#)

Illustrative workflow for the synthesis of brominated aminopyrazines.

Spectroscopic Data

The structural characterization of **2-Amino-3-bromopyrazine** relies on various spectroscopic techniques.

- ^1H NMR: In the ^1H NMR spectrum of amines, the chemical shifts of protons attached to the nitrogen atom can vary and are often broad, appearing between 0.5-5.0 ppm.[5] Protons on the pyrazine ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the amino and bromo substituents.
- ^{13}C NMR: The carbon atoms in the pyrazine ring will have distinct chemical shifts. Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm region, being deshielded by the electronegative nitrogen.[5]
- IR Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching absorptions for the primary amine group in the region of 3300–3500 cm^{-1} .[5] C-N stretching absorptions are also expected.[5]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed.

Safety and Handling

2-Amino-3-bromopyrazine should be handled with appropriate safety precautions in a well-ventilated area.[6] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[7] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 21943-12-4: 2-Amino-3-bromopyrazine | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-3-bromopyrazine CAS#: 21943-12-4 [m.chemicalbook.com]
- 3. 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbino.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Amino-3-bromopyrazine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041547#2-amino-3-bromopyrazine-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com